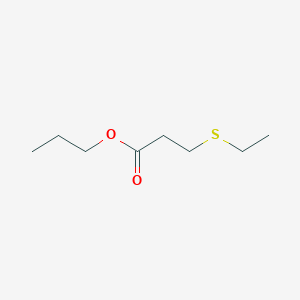
Propyl 3-ethylsulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-ethylsulfanylpropanoate is an ester compound characterized by the presence of a propyl group attached to the oxygen atom of the ester functional group, and an ethylsulfanyl group attached to the third carbon of the propanoate chain. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-ethylsulfanylpropanoate can be synthesized through the esterification reaction between 3-ethylsulfanylpropanoic acid and propanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of a strong acid catalyst and elevated temperatures helps to increase the reaction rate and yield .
Types of Reactions:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions:
Acidic Hydrolysis: Requires a strong acid such as hydrochloric acid and water.
Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: 3-ethylsulfanylpropanoic acid and propanol.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Scientific Research Applications
Propyl 3-ethylsulfanylpropanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor
Mechanism of Action
The mechanism of action of propyl 3-ethylsulfanylpropanoate involves its hydrolysis in biological systems to release 3-ethylsulfanylpropanoic acid and propanol. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components. The ethylsulfanyl group can interact with various molecular targets, potentially affecting cellular pathways .
Comparison with Similar Compounds
Ethyl propanoate: Similar ester structure but lacks the ethylsulfanyl group.
Propyl butanoate: Similar ester structure with a longer carbon chain but no sulfur-containing group.
Methyl 3-ethylsulfanylpropanoate: Similar structure but with a methyl group instead of a propyl group
Uniqueness: Propyl 3-ethylsulfanylpropanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This sulfur-containing group can undergo specific reactions, such as oxidation, that are not possible with simple alkyl esters .
Properties
CAS No. |
5402-69-7 |
|---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
propyl 3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S/c1-3-6-10-8(9)5-7-11-4-2/h3-7H2,1-2H3 |
InChI Key |
IDFKQOMCLOEQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















